[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
Description
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKEZOYDREICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250054-65-9 | |
| Record name | [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through:
- Formation of the trifluoroethoxy-substituted pyridine intermediate.
- Introduction of the methanamine group at the 2-position of the pyridine ring.
Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions to optimize yields.
Formation of the 6-(2,2,2-Trifluoroethoxy)pyridine Intermediate
The key step is the nucleophilic substitution to install the 2,2,2-trifluoroethoxy group on the pyridine ring. This is commonly achieved by reacting a suitable halogenated pyridine precursor with 2,2,2-trifluoroethanol in the presence of a base.
| Reagents & Conditions | Description |
|---|---|
| 2-(chloromethyl)-3-methyl-4-pyridine hydrochloride | Starting halogenated pyridine precursor |
| 2,2,2-Trifluoroethanol | Nucleophile source of trifluoroethoxy group |
| Potassium carbonate (K2CO3) | Base to generate potassium salt of trifluoroethanol |
| Solvent: DMF | Polar aprotic solvent facilitating nucleophilic substitution |
| Temperature: 50–95 °C | Reaction temperature optimized between 50 and 95 °C |
| Reaction time: 4–6 hours | Duration sufficient for completion |
Mechanism: The base deprotonates 2,2,2-trifluoroethanol forming the trifluoroethoxide anion, which then displaces the chlorine atom on the pyridine ring via nucleophilic aromatic substitution.
- Potassium carbonate and 2,2,2-trifluoroethanol are combined in DMF at below 20 °C to form potassium trifluoroethoxide.
- The halogenated pyridine is added, and the mixture is heated to 85–95 °C for 4–6 hours.
- After completion, inorganic salts are filtered off, and the product is isolated with high yield (~97%).
Introduction of the Methanamine Group at Pyridin-2-yl Position
The methanamine group is introduced typically via reduction of an intermediate aldehyde or oxime derivative at the 2-position of the trifluoroethoxy-substituted pyridine.
This sequence allows selective functional group transformation while maintaining the trifluoroethoxy substituent intact.
Representative Data Table of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoroethoxy substitution | 2-(chloromethyl)-3-methyl-4-pyridine hydrochloride, K2CO3, 2,2,2-trifluoroethanol, DMF | 85–95 | 4–6 hours | 97 | High purity, isolated by filtration |
| Aldehyde formation | Vanillin, K2CO3, DMF | 80 | Overnight | 97 | Monitored by TLC |
| Oxime formation | Hydroxylamine hydrochloride, NaHCO3 | Room temp | Several hours | Not specified | Conversion to oxime intermediate |
| Oxime reduction to amine | NaOH aqueous solution (5 mol/L) | Room temp | Not specified | Not specified | Conversion to methanamine |
Additional Technical Notes
- The use of strong bases like potassium carbonate is crucial for generating the trifluoroethoxide nucleophile.
- Aprotic solvents such as DMF provide an optimal medium for nucleophilic aromatic substitution and subsequent transformations.
- Reaction monitoring by thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) is standard to ensure completion and purity.
- Purification often involves filtration of inorganic salts followed by recrystallization or chromatographic techniques.
Research Findings and Optimization Insights
- High yields (up to 97%) have been reported for the trifluoroethoxy substitution step, indicating efficient nucleophilic aromatic substitution under the described conditions.
- The multi-step synthesis involving aldehyde and oxime intermediates allows selective functionalization without compromising the trifluoroethoxy group.
- The trifluoroethoxy group enhances the compound's lipophilicity and stability, making the synthetic route valuable for producing biologically active derivatives.
- Continuous flow reactors have been suggested in industrial contexts to improve scalability and reproducibility, though detailed protocols for this compound are limited.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Trifluoroethoxy group installation | 2-(chloromethyl)-pyridine, K2CO3, 2,2,2-trifluoroethanol, DMF, 85–95 °C | ~97 | Efficient nucleophilic substitution |
| Aldehyde intermediate synthesis | Vanillin, K2CO3, DMF, 80 °C overnight | ~97 | Precursor for amine group |
| Oxime formation | Hydroxylamine hydrochloride, NaHCO3, RT | Not specified | Intermediate for reduction |
| Oxime reduction to methanamine | NaOH aqueous solution, RT | Not specified | Final step to amine |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of trifluoroethoxy and methanamine groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Heterocyclic Variants
a. [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
b. (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine
- Structure : Pyridazine core replaces pyridine, with trifluoroethoxy and methanamine groups at the 6- and 3-positions, respectively.
- Properties : Molecular weight 207.15. The pyridazine ring increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
- Application : Investigated in antiviral research due to pyridazine’s affinity for viral proteases .
c. [6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine
Pharmacologically Relevant Derivatives
a. Lansoprazole-Related Compounds
b. Anticancer Derivatives
- Example : N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (–3).
- Role: The trifluoroethoxy-pyridine scaffold enhances cytotoxicity against cancer cell lines, with IC₅₀ values in the nanomolar range .
Table 1: Key Properties of Selected Analogs
Biological Activity
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine is a pyridine derivative characterized by a trifluoroethoxy group and a methanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. The trifluoroethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉F₃N₂O, with a molecular weight of 206.16 g/mol. The structural characteristics include:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Trifluoroethoxy Group : Provides electron-withdrawing properties and increases lipophilicity.
- Methanamine Group : Capable of forming hydrogen bonds with proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It can interact with various receptors, modulating signaling pathways within cells.
- Cell Membrane Penetration : Enhanced lipophilicity allows effective penetration through biological membranes.
Antiparasitic Properties
Recent studies have indicated that this compound exhibits potential antiparasitic activity against malaria. It is hypothesized that the compound interferes with the mitochondrial electron transport chain of the malaria parasite, which is vital for its energy production.
Anticancer Activity
Research has also explored the compound's anticancer properties. Preliminary findings suggest that it can induce apoptosis (programmed cell death) in various cancer cell lines. This effect may be linked to its ability to modulate signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antiparasitic Research :
- A study investigated the effects of this compound on Plasmodium falciparum. Results indicated significant inhibition of parasite growth at certain concentrations, suggesting its potential as a lead compound for antimalarial drug development.
-
Cancer Cell Line Studies :
- In vitro experiments demonstrated that treatment with this compound resulted in increased apoptosis rates in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₃N₂O |
| Molecular Weight | 206.16 g/mol |
| Lipophilicity | Enhanced due to trifluoroethoxy group |
| Biological Activity | Antiparasitic and anticancer |
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiparasitic | Mitochondrial interference | Ongoing research |
| Anticancer | Induces apoptosis | Preliminary findings |
Q & A
Q. What bioisosteric replacements for the trifluoroethoxy group preserve activity while improving solubility?
- Methodional Answer : Test replacements via SAR studies:
- Sulfone (–SO₂CH₃) : Maintains electron-withdrawing effects with higher polarity.
- Cyclopropyloxy (–Oc-C3H5) : Balances lipophilicity and metabolic stability.
- Tetrazole : Enhances aqueous solubility (logD reduction by ~1.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
